molecular formula C11H9N3O B12612104 1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one CAS No. 651043-42-4

1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one

Cat. No.: B12612104
CAS No.: 651043-42-4
M. Wt: 199.21 g/mol
InChI Key: RYKGQPDCPHMQOF-UHFFFAOYSA-N
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Description

1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one is a heterocyclic compound that belongs to the class of fused pyrimidine-quinazoline derivatives. These compounds are known for their diverse biological activities and have been the subject of extensive research in medicinal chemistry. The structure of this compound consists of a pyrimidine ring fused to a quinazoline ring, forming a unique scaffold that can interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with formamide in the presence of a catalyst. The reaction is carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation and survival, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

  • 6H-Pyrido[1,2-a]quinazolin-6-one
  • 6H-Pyrido[1,2-a]quinazolin-6-imine
  • 6-(Imidazo[1,2-a]pyridin-6-yl)quinazoline derivatives

Uniqueness

1,5-Dihydro-6H-pyrimido[1,2-a]quinazolin-6-one stands out due to its unique fusion of pyrimidine and quinazoline rings, which imparts distinct biological activities. Compared to similar compounds, it exhibits a broader spectrum of activity and higher potency in certain biological assays .

Properties

CAS No.

651043-42-4

Molecular Formula

C11H9N3O

Molecular Weight

199.21 g/mol

IUPAC Name

1,4-dihydropyrimido[1,2-a]quinazolin-6-one

InChI

InChI=1S/C11H9N3O/c15-10-8-4-1-2-5-9(8)14-7-3-6-12-11(14)13-10/h1-6H,7H2,(H,12,13,15)

InChI Key

RYKGQPDCPHMQOF-UHFFFAOYSA-N

Canonical SMILES

C1C=CNC2=NC(=O)C3=CC=CC=C3N21

Origin of Product

United States

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